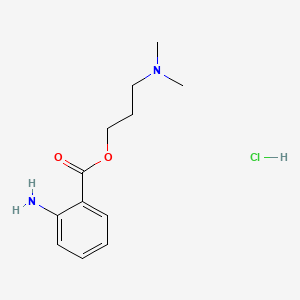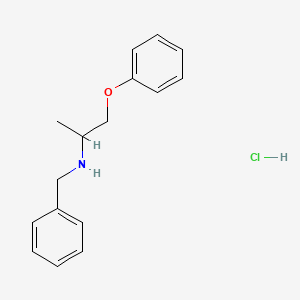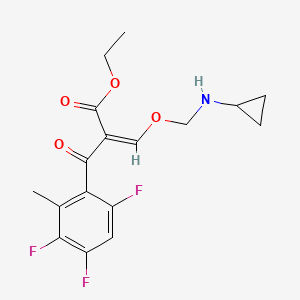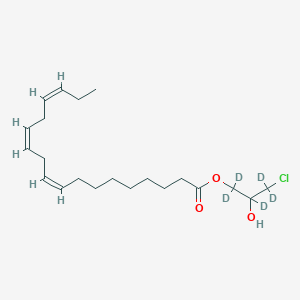
rac 1-Linolenoyl-3-chloropropanediol-d5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
rac 1-Linolenoyl-3-chloropropanediol-d5 is a synthetic compound used primarily in biochemical and proteomics research. It is an ester of (Z,Z,Z)-9,12,15-octadecatrienoic acid (linolenic acid) and 3-chloro-1,2-propanediol-d5. The compound is labeled with deuterium (d5), which makes it useful in various analytical techniques, including mass spectrometry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of rac 1-Linolenoyl-3-chloropropanediol-d5 typically involves the esterification of linolenic acid with 3-chloro-1,2-propanediol-d5. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the product is purified using techniques like column chromatography to obtain the desired ester.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale esterification reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
rac 1-Linolenoyl-3-chloropropanediol-d5 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be employed for substitution reactions.
Major Products Formed
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Alcohols.
Substitution: Compounds with substituted nucleophiles replacing the chlorine atom.
科学研究应用
rac 1-Linolenoyl-3-chloropropanediol-d5 is used in various scientific research applications, including:
Chemistry: As a labeled compound, it is used in mass spectrometry for the identification and quantification of lipids.
Biology: It is used in studies involving lipid metabolism and signaling pathways.
Medicine: The compound is used in research related to the development of lipid-based drug delivery systems.
Industry: It is employed in the development of analytical standards and reference materials for quality control in the food and pharmaceutical industries.
作用机制
The mechanism of action of rac 1-Linolenoyl-3-chloropropanediol-d5 involves its interaction with lipid metabolic pathways. The compound can be incorporated into cellular membranes, affecting membrane fluidity and signaling processes. It may also serve as a substrate for enzymes involved in lipid metabolism, leading to the formation of bioactive lipid mediators.
相似化合物的比较
Similar Compounds
rac 1-Linoleoyl-3-chloropropanediol: An ester of linoleic acid and 3-chloro-1,2-propanediol.
rac 1-Palmitoyl-3-chloropropanediol-d5: An ester of palmitic acid and 3-chloro-1,2-propanediol-d5.
Uniqueness
rac 1-Linolenoyl-3-chloropropanediol-d5 is unique due to its deuterium labeling, which enhances its utility in mass spectrometry and other analytical techniques. The presence of linolenic acid also imparts specific biological activities related to omega-3 fatty acids, distinguishing it from other similar compounds.
属性
分子式 |
C21H35ClO3 |
|---|---|
分子量 |
376.0 g/mol |
IUPAC 名称 |
(3-chloro-1,1,2,3,3-pentadeuterio-2-hydroxypropyl) (9Z,12Z,15Z)-octadeca-9,12,15-trienoate |
InChI |
InChI=1S/C21H35ClO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h3-4,6-7,9-10,20,23H,2,5,8,11-19H2,1H3/b4-3-,7-6-,10-9-/i18D2,19D2,20D |
InChI 键 |
WMDJVMPIYSIHEJ-IMUSMWQLSA-N |
手性 SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])Cl)O)OC(=O)CCCCCCC/C=C\C/C=C\C/C=C\CC |
规范 SMILES |
CCC=CCC=CCC=CCCCCCCCC(=O)OCC(CCl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


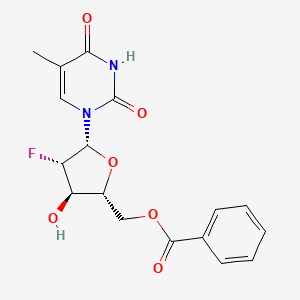

![methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-[[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]oxane-2-carboxylate](/img/structure/B13859601.png)
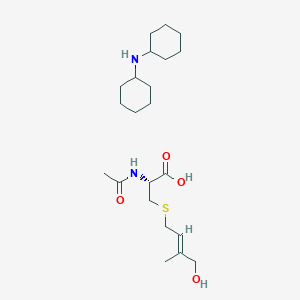
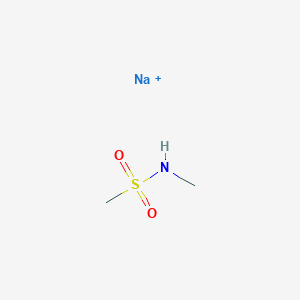
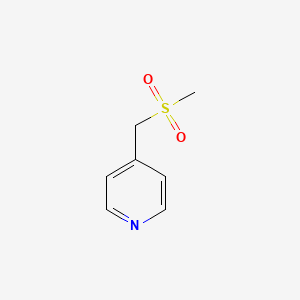

![N-[4-Chloro-2-(1-hydroxy-1-phenylethyl)phenyl]-urea](/img/structure/B13859647.png)
![1-[(3aR,4R,6S,6aS)-6-(iodomethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-fluoro(213C,1,3-15N2)pyrimidine-2,4-dione](/img/structure/B13859659.png)
![methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[4-[cyano-(1-hydroxycyclohexyl)methyl]phenoxy]oxane-2-carboxylate](/img/structure/B13859666.png)
